

# An In-depth Technical Guide to the Pharmacological Profile of ENMD-2076 Tartrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**ENMD-2076 tartrate** is a novel, orally bioavailable small molecule that functions as a multi-targeted kinase inhibitor, demonstrating potential antiangiogenic and antineoplastic activities.<sup>[1]</sup> Its mechanism of action involves the selective inhibition of several key kinases implicated in tumor growth, proliferation, and angiogenesis, including Aurora A kinase, vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and Src kinase.<sup>[2][3]</sup> This dual targeting of both cell proliferation and tumor blood supply provides a strong rationale for its investigation as a therapeutic agent in various human cancers.<sup>[2]</sup>

## Mechanism of Action

ENMD-2076 exerts its antitumor effects through the inhibition of multiple critical signaling pathways. Primarily, it is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitosis.<sup>[1][2]</sup> Overexpression of Aurora A is common in many cancers and is associated with genetic instability and tumor progression.<sup>[2]</sup> By inhibiting Aurora A, ENMD-2076 disrupts the mitotic spindle formation, leading to G2/M cell cycle arrest and subsequent apoptosis.<sup>[4][5]</sup>

In addition to its effects on cell division, ENMD-2076 targets key tyrosine kinases involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.<sup>[3][6]</sup> The compound effectively inhibits VEGFR2 (KDR), a primary mediator of VEGF-driven angiogenesis.<sup>[4][7]</sup> It also shows activity against FGFR1 and FGFR2, which are involved in tumor angiogenesis and cell survival.<sup>[7]</sup> Furthermore, ENMD-2076 inhibits the Src

kinase, which plays a role in various cellular processes including proliferation, survival, and migration.[7][8]

The combined anti-proliferative and anti-angiogenic activity of ENMD-2076 makes it a promising candidate for cancer therapy, with preclinical studies demonstrating its efficacy in a wide range of solid and hematopoietic tumor models.[3]

## Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for ENMD-2076.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

| Target Kinase  | IC50 (nM) |
|----------------|-----------|
| Aurora A       | 1.86 - 14 |
| Aurora B       | 350       |
| Flt3           | 1.86 - 3  |
| KDR/VEGFR2     | 7 - 58.2  |
| Flt4/VEGFR3    | 15.9      |
| FGFR1          | 92.7 - 93 |
| FGFR2          | 70.8      |
| Src            | 23 - 56.4 |
| PDGFR $\alpha$ | 56.4      |
| c-Kit          | 120       |

Data compiled from multiple sources.[4][7][8][9][10]

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines

| Cell Line                                                                 | Cancer Type      | IC50 (μM)    |
|---------------------------------------------------------------------------|------------------|--------------|
| Wide range of solid tumor and hematopoietic cancer cell lines             | Various          | 0.025 - 0.7  |
| Human leukemia cell lines (10 lines)                                      | Leukemia         | 0.025 - 0.53 |
| Myeloma cell lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929) | Multiple Myeloma | 2.99 - 7.06  |

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[11\]](#)

Table 3: Summary of Phase I and II Clinical Trial Data for ENMD-2076

| Cancer Type                                                                                | Phase | Recommended Dose                                                                            | Key Efficacy Results                                                | Common Adverse Events                                                             |
|--------------------------------------------------------------------------------------------|-------|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Advanced Solid Tumors                                                                      | I     | 160 mg/m <sup>2</sup> orally once daily                                                     | 2 partial responses in platinum-refractory/resistant ovarian cancer | Hypertension, nausea/vomiting, fatigue                                            |
| Relapsed/Refractory Acute Myeloid Leukemia (AML) or Chronic Myelomonocytic Leukemia (CMML) | I     | 225 mg orally once daily                                                                    | 1 CRI, 3 MLFS with HI-P, 5 with reduced marrow blasts               | Fatigue, diarrhea, dysphonia, dyspnea, hypertension, constipation, abdominal pain |
| Platinum-Resistant Ovarian Cancer                                                          | II    | Not specified                                                                               | 6-month PFS rate of 22%                                             | Fatigue, hypertension, diarrhea                                                   |
| Triple-Negative Breast Cancer (TNBC)                                                       | II    | 250 mg orally once daily                                                                    | 6-month CBR of 16.7% (2 partial responses)                          | Hypertension, fatigue, diarrhea, nausea                                           |
| Ovarian Clear Cell Carcinoma (OCCC)                                                        | II    | 275 mg orally once daily (BSA $\geq 1.65 \text{ m}^2$ ), 250 mg (BSA $< 1.65 \text{ m}^2$ ) | 3 partial responses, 26 stable disease; 6-month PFS rate of 22%     | Hypertension, proteinuria, diarrhea                                               |
| Advanced Fibrolamellar Carcinoma (FLC)                                                     | II    | Based on body surface area                                                                  | 1 partial response, 20 stable disease                               | Hypertension                                                                      |

CRI: Complete Remission with incomplete count recovery; MLFS: Morphologic Leukemia-Free State; HI-P: Major Hematologic Improvement in Platelets; PFS: Progression-Free Survival;

CBR: Clinical Benefit Rate. Data compiled from multiple sources.[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

### In Vitro Kinase Inhibition Assay:

The inhibitory activity of ENMD-2076 against a panel of recombinant human kinases was determined using the SelectScreen® kinase profiling service. The assays were performed at an ATP concentration at or near the  $K_m$  for each respective enzyme. For kinases where significant inhibition was observed at a screening concentration of 1  $\mu\text{mol/L}$ , full 10-point dose-response curves were generated to determine the  $IC_{50}$  values.[\[2\]](#)

### Cell Proliferation Assay (Sulforhodamine B Assay):

- Adherent tumor cell lines were plated at a density of 500 cells per well in 96-well plates.
- Cells were incubated with nine different concentrations of ENMD-2076, ranging from 0.3 nmol/L to 125  $\mu\text{mol/L}$ , for 96 hours.
- For non-adherent leukemia cell lines, 5,000 cells per well were plated.
- Cellular proliferation was measured using the sulforhodamine B (SRB) assay, a method that relies on the ability of SRB to bind to protein components of cells.[\[2\]](#)

### In Vivo Tumor Xenograft Studies:

- Cancer cells ( $2 \times 10^6$  to  $30 \times 10^6$ ) were mixed with Matrigel and injected subcutaneously into NCr nude or CB.17 SCID mice.
- Tumors were allowed to grow to a specified size (approximately 500–750  $\text{mm}^3$ ).
- Mice were then treated with a single oral dose of ENMD-2076 in water.
- Tumor growth was monitored and compared to vehicle-treated control groups to determine tumor growth inhibition (TGI), partial regression (PR), or complete regression (CR).[\[2\]](#)

## Pharmacodynamic Studies in Vivo:

To assess the effect of ENMD-2076 on target kinase activity in vivo, subcutaneous xenografts of cancer cell lines expressing the target kinases were established in mice. Following tumor growth to an appropriate size, a single oral dose of ENMD-2076 was administered. At various time points post-treatment, tumors were harvested, and the phosphorylation status of target kinases such as Aurora A, Flt3, VEGFR2/KDR, and FGFR1/2 was analyzed by Western blotting or immunohistochemistry to determine the extent and duration of target inhibition.[2][3]

## Visualizations

### Signaling Pathway Diagrams



[Click to download full resolution via product page](#)

Caption: Mechanism of action of ENMD-2076 targeting key kinases in cancer.

[Click to download full resolution via product page](#)

Caption: In vivo xenograft model experimental workflow.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line-Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]

- 8. ENMD-2076 | Multikinase inhibitor | Probechem Biochemicals [probechem.com]
- 9. ENMD-2076 tartrate | Multikinase inhibitor | Probechem Biochemicals [probechem.com]
- 10. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase II Multicenter, Open-Label Study of Oral ENMD-2076 for the Treatment of Patients with Advanced Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological Profile of ENMD-2076 Tartrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671335#pharmacological-profile-of-enmd-2076-tartrate>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)